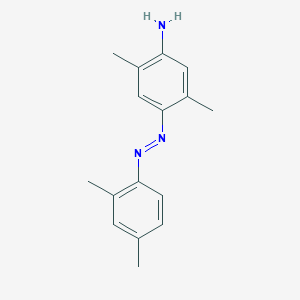

4-(2,4-Xylylazo)-2,5-xylidine

Beschreibung

4-(2,4-Xylylazo)-2,5-xylidine is an azo compound characterized by a diazo (-N=N-) group bridging two aromatic rings: a 2,4-dimethylphenyl (xylyl) group and a 2,5-dimethylaniline (xylidine) moiety. Azo compounds are widely used as dyes and intermediates in chemical synthesis due to their vibrant colors and stability.

Eigenschaften

CAS-Nummer |

136-21-0 |

|---|---|

Molekularformel |

C16H19N3 |

Molekulargewicht |

253.34 g/mol |

IUPAC-Name |

4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |

InChI-Schlüssel |

HGBRQTVTZZIIAW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |

Andere CAS-Nummern |

136-21-0 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization of 2,4-Xylidine

In acidic media (HCl/H₂SO₄), 2,4-xylidine was treated with sodium nitrite at 0–5°C to form the diazonium salt. Reaction conditions were critical to avoid premature decomposition, with yields heavily dependent on stoichiometric control of nitrous acid.

Azo Coupling with 2,5-Xylidine

The diazonium salt was coupled with 2,5-xylidine in alkaline solution (pH 8–10), facilitating electrophilic aromatic substitution at the para position relative to the amine group. Noelting and Forel (1885) later refined this method by optimizing temperature (10–15°C) and solvent selection (ethanol-water mixtures), achieving improved regioselectivity.

Modern Precursor Synthesis: Catalytic Hydrogenation of Nitro Derivatives

Contemporary methods prioritize the synthesis of xylidine isomers via catalytic hydrogenation of nitro precursors, as detailed in patent CN1055922A. This approach minimizes waste compared to traditional iron powder reduction.

Preparation of 2,4-Xylidine from 2,4-Dimethylnitrobenzene

The patent outlines a scalable protocol using nickel catalysts and ethanol as a solvent:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–120°C |

| Pressure | 0.25–2 MPa |

| Stirring Speed | 200–1500 rpm |

| Substrate/Solvent Ratio | 1:0.3–2.2 (w/w) |

| Catalyst Loading | 2–3 wt% Ni |

Example : Hydrogenation of 115 kg 2,4-dimethylnitrobenzene with 49.6 kg ethanol and 3 kg Ni catalyst at 1 MPa, 80–110°C, and 300 rpm for 2 hours yielded 78.7 kg 2,4-xylidine (91.7% yield).

Diazotization-Coupling for this compound

Diazonium Salt Formation

Modern adaptations of Nietzki’s method use controlled nitrosation:

Coupling Reaction

The diazonium salt is coupled with 2,5-xylidine under alkaline conditions:

-

Solvent : Ethanol/water (3:1 v/v)

-

pH : 8–9 (adjusted with NaOH)

-

Temperature : 10–15°C

Physicochemical Properties and Characterization

Data from Chemsrc and synthesis studies highlight critical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.342 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 440.6°C at 760 mmHg |

| Flash Point | 220.2°C |

| LogP | 5.499 |

| Vapour Pressure | 5.83 × 10⁻⁸ mmHg (25°C) |

The compound’s azo linkage (–N=N–) confers strong absorption in the visible spectrum (λₘₐₓ ~450–500 nm), typical for aromatic azo compounds.

Industrial-Scale Optimization and Challenges

Catalyst Recycling

Nickel catalysts in hydrogenation steps exhibit >95% recovery via filtration, though activity decreases marginally (~5% per cycle) due to surface oxidation.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the azo group can yield the corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite and hydrogen in the presence of a catalyst are often used.

Substitution: Electrophilic reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Corresponding amines.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Xylylazo)-2,5-xylidine has various applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the production of colored materials, such as textiles and plastics.

Wirkmechanismus

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, it may interact with cellular components, leading to changes in cell behavior.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Sudan Dyes

Sudan I–IV are azo dyes banned in food due to carcinogenicity. Their structural similarity to 4-(2,4-Xylylazo)-2,5-xylidine lies in the shared azo backbone and aromatic substituents:

- Sudan II (1-[(2,4-Dimethylphenyl)azo]-2-naphthol): Metabolizes into 2,4-xylidine, a known toxicant with acute oral and dermal toxicity .

- Sudan IV (1-[(4-((2-Methylphenyl)azo)phenyl)azo]-2-naphthol): Degrades into 2,5-diaminotoluene, a compound structurally related to 2,5-xylidine .

Key Differences :

- Applications : Sudan dyes were historically used in textiles and plastics, whereas this compound likely serves as a specialized dye intermediate .

1-(2,4-Xylylazo)-2-Naphthol

This compound (CAS 9512, per ) shares the 2,4-dimethylphenyl azo group with the target compound but differs in the second aromatic ring (naphthol vs. xylidine). Naphthol groups confer greater π-conjugation, altering light absorption and color properties compared to xylidine derivatives .

Physicochemical Properties (Inferred)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| This compound | C₁₆H₁₈N₄ | 266.34 | 2,4-Dimethylphenyl, 2,5-dimethylaniline | Low water solubility |

| Sudan II | C₁₈H₁₆N₂O | 276.34 | 2,4-Dimethylphenyl, 2-naphthol | Moderate in organic solvents |

| 2,4-Xylidine (metabolite) | C₈H₁₁N | 121.18 | 2,4-Dimethylaniline | Miscible in lipids |

Notes:

- Methyl groups in xylidine derivatives increase lipophilicity, raising bioaccumulation risks .

- Azo bonds (-N=N-) are prone to reductive cleavage in vivo, releasing aromatic amines like 2,4-xylidine and 2,5-xylidine, which are associated with carcinogenicity .

Toxicity and Regulatory Status

This compound

- 2,4-Xylidine is classified under EC Regulation 1272/2008 for acute toxicity (oral, dermal) and specific target organ toxicity .

- Regulatory Gaps: Similar to 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (), comprehensive toxicological studies are lacking.

Sudan Dyes

- Banned Substances: Prohibited in food and cosmetics globally due to genotoxic metabolites like 2,4-xylidine and 2,5-diaminotoluene .

- Environmental Impact : Persistent in aquatic systems, with chronic toxicity to aquatic life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.